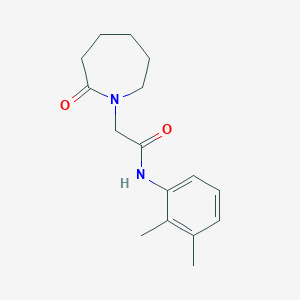![molecular formula C13H20N2O2 B7473648 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DPA-714 and is classified as a selective ligand for the translocator protein (TSPO). The TSPO is a mitochondrial protein that is involved in the regulation of cellular bioenergetics, apoptosis, and inflammation. DPA-714 has been found to have potential applications in various scientific fields such as neuroscience, cancer research, and immunology.
作用机制
DPA-714 acts as a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which is expressed in various tissues including the brain, heart, and immune system. The N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide is involved in the regulation of mitochondrial function, apoptosis, and inflammation. DPA-714 binds to the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide and modulates its activity, leading to the regulation of cellular bioenergetics, apoptosis, and inflammation.
Biochemical and Physiological Effects:
DPA-714 has been found to have various biochemical and physiological effects. In the brain, it has been found to have neuroprotective effects and can reduce neuroinflammation. In the immune system, it has been found to modulate the immune response and can reduce inflammation. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments. It is a selective ligand for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide, which allows for the specific targeting of mitochondrial function, apoptosis, and inflammation. It has also been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one limitation of DPA-714 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of DPA-714. One direction is the development of more potent and selective ligands for the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide. Another direction is the investigation of the role of the N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide in various diseases and the development of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide-targeted therapeutics. Additionally, the use of DPA-714 in combination with other drugs or therapies for the treatment of various diseases should also be explored.
合成方法
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with tert-butylamine to form the tert-butyl ester. This is followed by the reaction of the tert-butyl ester with 1,3-dibromo-2-propanol to form the corresponding bromohydrin. The final step involves the reaction of the bromohydrin with N-methyl-N-(4-methoxyphenyl)acetamide to form DPA-714.
科学研究应用
DPA-714 has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been found to have neuroprotective effects and can be used for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been found to have anticancer properties and can be used for the development of cancer therapeutics. In immunology, it has been found to modulate the immune response and can be used for the treatment of autoimmune diseases.
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-9(2)15-11(16)10(8)7-14-12(17)13(3,4)5/h6H,7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINQYYOZZWQBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)




![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)



![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)